3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
3HOI-BA-01 is a mammalian targeting potent inhibitor of rapamycin (mTOR) activation.
Scientific Research Applications
Synthesis and Structural Characterization
- An efficient three-component synthesis method for 3-(1,3,4-oxa-diazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones, a related compound, was described. This synthesis involves a mixture of N-isocyaniminotriphenylphosphorane, an isatin, and a carboxylic acid under mild conditions, yielding excellent yields of the title compounds (Adib, Ehsan Sheikhi, Azadeh Kavoosi, H. Bijanzadeh, 2010).
- A study on the synthesis, crystal structure, and DFT calculations of a small molecule closely related to the compound , namely 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate (FA-SES), demonstrated its utility in cardiovascular diseases by inhibiting the myeloperoxidase enzyme. This research provided insights into the structure and electronic parameters crucial for biological applications (Premkumar Jayaraj, Rajagopal Desikan, 2020).
Quantum Chemical Computations and Biological Activity
- Quantum chemical computations and fluorescence spectral features were explored for two biologically active heterocyclic compounds similar to the requested compound. These studies included the determination of excited and ground state dipole moments and analysis of frontier molecular orbitals for understanding chemical reactivity and kinetic stability. These insights are crucial for assessing the potential biological applications of such compounds (R. Melavanki, Kalpana Sharma, V. T. Muttannavar, R. Kusanur, K. Katagi, S. Patra, S. Umapathy, K. K. Sadasivuni, Vikas M. Shelar, Diksha Singh, N. R. Patil, V. V. Koppal, 2021).
Molecular-Electronic Structures and Supramolecular Aggregation
- The molecular-electronic structures and supramolecular aggregation in related compounds were studied, highlighting the importance of intramolecular hydrogen bonds and polarized molecular-electronic structures. These features significantly influence the biological activities and interactions of such compounds (J. N. Low, J. Cobo, M. Nogueras, Paola Cuervo, R. Abonía, C. Glidewell, 2004).
Microwave-Assisted Synthesis
- A novel, catalyst and solvent-free microwave-assisted method was developed for the synthesis of compounds including 3-indolyl-3-hydroxy oxindoles, which are structurally related to the requested compound. This method offers significant advantages in terms of simplicity and shorter reaction time, important for accelerating the synthesis of biologically active compounds (Prasanna K. Vuram, C. Kabilan, A. Chadha, 2015).
Biological Evaluation of Derivatives
- Synthesis and biological evaluation of new derivatives, including chalcone derivatives, demonstrated significant anti-inflammatory properties. These studies underscore the potential of structurally related compounds in therapeutic applications (Z. Rehman, P. Saini, Sushil Kumar, 2022).
properties
CAS RN |
355428-84-1 |
---|---|
Product Name |
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
Molecular Formula |
C19H15NO5 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C19H15NO5/c21-13(7-5-12-6-8-16-17(9-12)25-11-24-16)10-19(23)14-3-1-2-4-15(14)20-18(19)22/h1-9,23H,10-11H2,(H,20,22)/b7-5+ |
InChI Key |
AJJYRWYJJMMKIT-FNORWQNLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)CC3(C4=CC=CC=C4NC3=O)O |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4NC3=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4NC3=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3HOI-BA-01; 3HOI BA 01; 3HOIBA01; 3-HOI-BA-01; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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